![molecular formula C12H9N3OS2 B2454340 N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207019-82-6](/img/structure/B2454340.png)

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

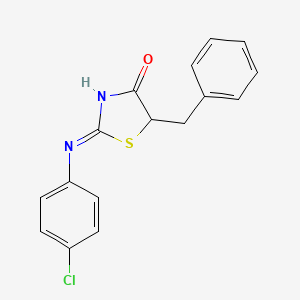

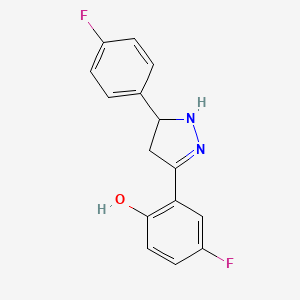

“N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It’s part of a class of compounds known as thiadiazoles . Thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors .

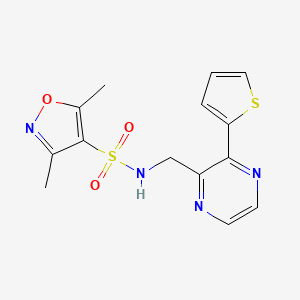

Chemical Reactions Analysis

Thiadiazoles have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Scientific Research Applications

Synthetic Chemistry and Characterization

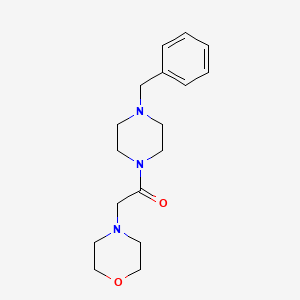

The synthesis and characterization of benzo[b]thiophene derivatives, including compounds related to N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been extensively studied due to their wide range of pharmacological properties. These compounds have been synthesized through various methods, including microwave-assisted synthesis and oxidative dimerization of thioamides, and characterized using techniques such as IR, NMR, and Mass spectral studies (Isloor et al., 2010); (Takikawa et al., 1985).

Biological Activities

Several studies have demonstrated the biological activities of benzo[c][1,2,5]thiadiazole derivatives. These activities include potent antibacterial, antifungal, and anti-inflammatory effects, as well as significant anticancer properties against various human cancer cell lines. Notably, some compounds have shown promising results in in vitro anticancer activity screenings, exhibiting GI50 values comparable to standard drugs like Adriamycin (Bikobo et al., 2017); (Tiwari et al., 2017).

Material Science Applications

In the realm of material science, derivatives of this compound have been utilized in the development of fluorescent materials and polymers for electronic applications. These include fluorescent benzamide complexes with aggregation-induced emission effects, and donor-acceptor polymers for bulk heterojunction solar cells, showcasing the compound's versatility in creating materials with desirable photophysical and electronic properties (Zhang et al., 2017); (Zhou et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

It’s worth noting that btz-based compounds have been used as potential visible-light organophotocatalysts .

Result of Action

The result of the compound’s action is primarily observed in its optoelectronic and photophysical properties. By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .

properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTMDLPVMPKUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2454260.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)